Methyl 2-methylbenzo[d]thiazole-6-carboxylate
CAS No.:
Cat. No.: VC15806149
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-methylbenzo[d]thiazole-6-carboxylate -](/images/structure/VC15806149.png)
Specification
Molecular Formula | C10H9NO2S |
---|---|
Molecular Weight | 207.25 g/mol |
IUPAC Name | methyl 2-methyl-1,3-benzothiazole-6-carboxylate |
Standard InChI | InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 |
Standard InChI Key | IMCVTRVCKLZKTB-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)C(=O)OC |
Introduction
Synthesis and Manufacturing
Cyclocondensation Routes
The most widely reported synthesis of methyl 2-methylbenzo[d]thiazole-6-carboxylate involves cyclocondensation of 2-aminothiophenol with methyl 2-bromo-6-carboxylate derivatives. This reaction typically proceeds in dimethylformamide (DMF) under reflux conditions, with potassium carbonate () as a base to facilitate nucleophilic substitution. The bromine atom at position 2 of the benzene ring is displaced by the sulfur atom of 2-aminothiophenol, forming the thiazole ring. Yields for this method range from 65% to 78%, depending on reaction time and purity of starting materials.
Alternative Approaches Using Potassium Thiocyanate
A 2020 study demonstrated an alternative pathway using potassium thiocyanate (KSCN) and bromine in glacial acetic acid . Methyl 4-aminobenzoate reacts with KSCN (4 equiv) and bromine (2 equiv) at 10°C, followed by basification with ammonium hydroxide () to isolate the product. This method avoids DMF and achieves comparable yields (70–75%) while enabling hydroxyl group functionalization at positions 4 or 5 of the benzothiazole core .
Table 1: Comparison of Synthetic Methods
Structural and Spectroscopic Characteristics
Molecular Architecture
The compound features a benzothiazole scaffold fused with a methyl-substituted benzene ring. Key structural elements include:
-
Thiazole ring: A five-membered heterocycle containing sulfur (S1) and nitrogen (N1) atoms at positions 1 and 3, respectively.
-
Methyl group: Positioned at C2 of the thiazole ring, enhancing electron-donating effects.
-
Carboxylate ester: Located at C6 of the benzene ring, providing a site for hydrolysis or nucleophilic substitution.
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data corroborate the structure:
Chemical Reactivity and Derivative Synthesis
Ester Hydrolysis
The methyl ester at C6 undergoes hydrolysis in aqueous NaOH or HCl to yield the corresponding carboxylic acid, a precursor for amide coupling reactions. For example, treatment with 6N HCl at 80°C for 4 hours converts the ester to 2-methylbenzo[d]thiazole-6-carboxylic acid (yield: 85%).
Electrophilic Substitution
The electron-rich thiazole ring participates in electrophilic substitution. Bromination at C4 using in produces methyl 2-bromo-4-methylbenzo[d]thiazole-6-carboxylate, a key intermediate for Suzuki-Miyaura cross-coupling.
Alkylation and Acylation
The methyl group at C2 can be functionalized via radical alkylation or Friedel-Crafts acylation. For instance, reaction with acetyl chloride () and introduces an acetyl moiety at C2, enhancing lipid solubility for blood-brain barrier penetration.
Applications in Medicinal Chemistry
Anticancer Activity
Benzothiazole derivatives exhibit potent inhibitory effects on tyrosine kinases. Methyl 2-methylbenzo[d]thiazole-6-carboxylate derivatives bearing sulfonamide groups at C4 show IC50 values of 12–45 nM against EGFR (epidermal growth factor receptor). Molecular docking studies suggest the carboxylate group forms hydrogen bonds with Lys745 and Asp855 residues in the ATP-binding pocket.
Antimicrobial Properties
Structure-activity relationship (SAR) studies reveal that halogenation at C4 enhances Gram-positive antibacterial activity. A fluoro derivative demonstrated MIC values of 2 µg/mL against Staphylococcus aureus (MRSA), comparable to vancomycin .
Table 2: Biological Activities of Selected Derivatives
Derivative | Target | IC50/MIC | Mechanism |
---|---|---|---|
4-Fluoro analog | MRSA | 2 µg/mL | Cell wall synthesis inhibition |
Sulfonamide derivative | EGFR | 12 nM | ATP-competitive inhibition |
Hydroxamic acid | HDAC6 | 85 nM | Zinc chelation |
Recent Advances and Future Directions
One-Pot Synthesis Innovations
A 2024 protocol streamlined production using sodium dithionite () in acetic acid, enabling direct conversion of bis(2-nitrophenyl) disulfides to 2-methylbenzo[d]thiazoles . This method reduces purification steps and improves atom economy (78% vs. 65% for traditional routes) .
Photophysical Applications
Methyl 2-methylbenzo[d]thiazole-6-carboxylate serves as a ligand in iridium(III) complexes for organic light-emitting diodes (OLEDs). A 2025 study reported a complex with photoluminescence quantum yield (PLQY) of 92% at 610 nm, making it viable for deep-red emissive layers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume